molecular formula C21H20N4OS B6008955 4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B6008955
M. Wt: 376.5 g/mol
InChI Key: JBMMSFDAXGTRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-[2-(3-propoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PPTT, and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of PPTT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. PPTT has been found to inhibit the activity of various kinases, including Akt, ERK, and JNK, and to induce the activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects:
PPTT has been found to have a range of biochemical and physiological effects in various cell types. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPTT has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

PPTT has several advantages for use in lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective. PPTT is also stable and can be stored for long periods of time without degradation. However, PPTT does have some limitations for use in lab experiments. It is a highly reactive compound that can react with other molecules in the cell, potentially leading to non-specific effects. Additionally, PPTT has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PPTT. One area of research is the development of more potent analogs of PPTT that can be used for the treatment of cancer. Another area of research is the exploration of the mechanism of action of PPTT, which is not fully understood. Additionally, research is needed to explore the potential applications of PPTT in other areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, PPTT is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. PPTT has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on PPTT, including the development of more potent analogs and the exploration of its mechanism of action in more detail.

Synthesis Methods

The synthesis of PPTT involves the reaction of 3-propoxyaniline with 2-chloro-4-quinolinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to yield the final product, PPTT. The synthesis of PPTT has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

PPTT has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. PPTT has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

4-methyl-3-[2-(3-propoxyphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-3-11-26-15-8-6-7-14(12-15)19-13-17(20-23-24-21(27)25(20)2)16-9-4-5-10-18(16)22-19/h4-10,12-13H,3,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMMSFDAXGTRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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